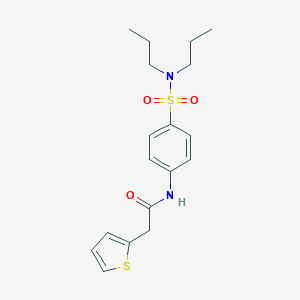![molecular formula C21H15N5OS B216320 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one](/img/structure/B216320.png)
2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and cancer research. This compound has shown promising results in various studies and has the potential to be used as a therapeutic agent in the treatment of cancer.
作用機序
The mechanism of action of 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one involves the inhibition of various signaling pathways that are involved in cancer cell proliferation and survival. It has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is a critical pathway involved in the survival of cancer cells. Additionally, it has been found to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation.
Biochemical and physiological effects:
Studies have shown that 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one has minimal toxicity on normal cells and tissues. It has been found to induce apoptosis in cancer cells without affecting normal cells. Additionally, it has been found to inhibit the migration and invasion of cancer cells, which is a critical step in cancer metastasis.
実験室実験の利点と制限
One of the main advantages of using 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one in lab experiments is its potent anti-cancer activity against various cancer cell lines. It has been found to be effective against drug-resistant cancer cells, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of using this compound is its complex synthesis process, which requires the use of various reagents and solvents.
将来の方向性
There are several future directions for the research and development of 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one. One potential direction is the optimization of the synthesis process to make it more efficient and cost-effective. Additionally, further studies are needed to elucidate the precise mechanism of action of this compound and its potential applications in other diseases. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
合成法
The synthesis of 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one involves a multi-step process that requires the use of various reagents and solvents. The synthesis starts with the reaction of 2-aminobenzonitrile with 2-chloro-5-methylthieno[2,3-d]pyrimidine, which results in the formation of 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)benzonitrile. This intermediate is then reacted with 2-chloro-4,6-dimethoxyquinazoline in the presence of a base to yield the final product, 2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one.
科学的研究の応用
2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one has been extensively studied for its potential applications in cancer research. Studies have shown that this compound has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a critical mechanism for the elimination of cancer cells.
特性
製品名 |
2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one |
|---|---|
分子式 |
C21H15N5OS |
分子量 |
385.4 g/mol |
IUPAC名 |
2-(4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-1H-quinazolin-4-one |
InChI |
InChI=1S/C21H15N5OS/c1-11-15-17(22)24-18(12-7-3-2-4-8-12)26-21(15)28-16(11)19-23-14-10-6-5-9-13(14)20(27)25-19/h2-10H,1H3,(H2,22,24,26)(H,23,25,27) |
InChIキー |
LGCTWFMYYOJLGE-UHFFFAOYSA-N |
異性体SMILES |
CC1=C(SC2=NC(=NC(=C12)N)C3=CC=CC=C3)C4=NC(=O)C5=CC=CC=C5N4 |
SMILES |
CC1=C(SC2=NC(=NC(=C12)N)C3=CC=CC=C3)C4=NC(=O)C5=CC=CC=C5N4 |
正規SMILES |
CC1=C(SC2=NC(=NC(=C12)N)C3=CC=CC=C3)C4=NC(=O)C5=CC=CC=C5N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide](/img/structure/B216237.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B216239.png)

![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B216241.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3-phenylpropanamide](/img/structure/B216242.png)
![2-(4-bromophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216244.png)
![2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216247.png)
![2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216248.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B216249.png)
![N-[4-(dipropylsulfamoyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B216250.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B216254.png)
![N-[4-(dipropylsulfamoyl)phenyl]-2-methylbutanamide](/img/structure/B216255.png)
![2-methoxy-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-4-(methylthio)benzamide](/img/structure/B216257.png)
![2-methoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(methylsulfanyl)benzamide](/img/structure/B216259.png)